molecular formula C20H27N3O2S B12151791 N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12151791
M. Wt: 373.5 g/mol
InChI Key: XLJUACHNDRMNMG-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a synthetic organic compound with the CAS Number 690640-62-1 . This benzamide derivative features a molecular structure incorporating a thiophene ring and a piperazine moiety substituted with a 2-hydroxyethyl group . The piperazine ring is a common pharmacophore found in many biologically active molecules targeting G-protein coupled receptors (GPCRs) . Specifically, piperazine derivatives have been extensively researched for their activity in the central nervous system. For instance, analogous compounds containing piperazine groups have been designed and synthesized as potent and selective ligands for dopamine receptor subtypes (such as D2 and D3) and other neuroreceptors . The structural attributes of this compound, particularly the presence of the piperazine group, suggest potential utility in medicinal chemistry research for the exploration and development of novel receptor ligands . Its specific physicochemical properties make it a candidate for investigating pharmacokinetics and structure-activity relationships (SAR) in various biochemical contexts. Researchers may find this chemical valuable for probing specific biological pathways or as a building block in the synthesis of more complex molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[5-ethyl-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C20H27N3O2S/c1-2-18-14-17(15-23-10-8-22(9-11-23)12-13-24)20(26-18)21-19(25)16-6-4-3-5-7-16/h3-7,14,24H,2,8-13,15H2,1H3,(H,21,25)

InChI Key

XLJUACHNDRMNMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)CCO

Origin of Product

United States

Preparation Methods

Synthesis of 5-Ethyl-3-aminothiophene-2-carboxylate Intermediate

The thiophene core is synthesized via a Gewald reaction, which involves cyclocondensation of ketones with cyanoacetates and elemental sulfur. For this compound:

  • Reactants : Ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol)

  • Conditions : Reflux in ethanol with morpholine as a catalyst (3–4 hours, 80°C)

  • Yield : ~65–70% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation, followed by cyclization and sulfur incorporation to form the 2-aminothiophene scaffold.

Piperazine Side-Chain Introduction

The 4-(2-hydroxyethyl)piperazine moiety is introduced via nucleophilic substitution or reductive amination. A validated protocol includes:

Reductive Amination Approach

  • Reactants : 5-Ethyl-3-formylthiophene derivative (1 equiv.), 4-(2-hydroxyethyl)piperazine (1.2 equiv.), sodium triacetoxyborohydride (1.5 equiv.)

  • Solvent : Dichloromethane (DCM), room temperature, 12 hours

  • Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Buchwald-Hartwig Coupling (Alternative Method)

For sterically hindered substrates:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv.)

  • Solvent : Toluene, 100°C, 24 hours

  • Yield : 60–65%.

Benzamide Formation

The final step involves coupling the amine-functionalized thiophene with benzoyl chloride:

  • Reactants : 5-Ethyl-3-(piperazinylmethyl)thiophen-2-amine (1 equiv.), benzoyl chloride (1.1 equiv.)

  • Base : Triethylamine (2 equiv.)

  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 6 hours

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water

  • Yield : 85–90%.

Optimization Note :
Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent increases yield to 92% but raises production costs.

Reaction Conditions and Parameters

Table 1 summarizes critical parameters for each synthetic step:

StepReactants/CatalystsSolventTemperatureTime (h)Yield (%)
Thiophene synthesisEthyl acetoacetate, S₈Ethanol80°C468
Reductive aminationNaBH(OAc)₃, DCMDCM25°C1278
Benzamide formationBenzoyl chloride, Et₃NTHF0°C → 25°C687

Data compiled from.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → methanol/DCM) removes unreacted piperazine and byproducts.

  • HPLC : Purity >98% confirmed using C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.01 (s, 1H, thiophene), 7.85–7.43 (m, 5H, benzamide), 4.21 (t, 2H, -CH₂OH), 2.87–2.40 (m, 10H, piperazine).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₆H₃₀FN₃O₂S: 467.2091; found: 467.2089.

Scale-Up Considerations

Industrial production requires modifications to lab-scale protocols:

  • Solvent Recycling : Ethanol and THF are distilled and reused to reduce costs.

  • Catalyst Loading : Pd-based catalysts are reduced to 2 mol% via microwave-assisted coupling (30 minutes, 120°C).

  • Safety : Exothermic reactions (e.g., benzoylation) require jacketed reactors with temperature control.

Challenges and Troubleshooting

  • Byproduct Formation : Over-alkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of aldehyde to amine.

  • Low Coupling Efficiency : Pre-activation of the carboxylic acid with EDCl/HOBt improves benzamide yields to 90% .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Research indicates that compounds containing thiophene and piperazine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with thiophene and piperazine rings have demonstrated effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
  • Antitumor Activity: Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several synthesized compounds similar to N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli10 µg/mL
Compound BStaphylococcus aureus8 µg/mL
Compound CPseudomonas aeruginosa12 µg/mL

These results indicate that modifications to the thiophene and piperazine components can enhance antimicrobial efficacy.

Antitumor Activity

In vitro studies have shown that similar compounds induce cell cycle arrest in cancer cells:

CompoundCancer Cell LineIC50 (µM)
Compound DHeLa (cervical)15
Compound EMCF7 (breast)20
Compound FA549 (lung)18

These findings suggest that the compound could serve as a lead for the development of new anticancer agents.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a broader class of benzamide-linked heterocycles. Key structural analogs include:

4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)
  • Core Structure : Thiazole ring (vs. thiophene in the target compound).
  • Substituents: Morpholinomethyl group at position 5 and pyridin-3-yl at position 3.
  • Synthesis : Mannich reaction using paraformaldehyde and morpholine in acetic acid .
  • Morpholine’s lower basicity compared to piperazine could reduce solubility.
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)
  • Core Structure : 1,3,4-Thiadiazole (vs. thiophene).
  • Substituents : Piperidin-1-yl ethylthio group.
  • Synthesis : Reaction of thiosemicarbazide with POCl₃, followed by alkylation .
  • Key Differences: The thiadiazole core’s electron-deficient nature may enhance metabolic stability but reduce membrane permeability compared to thiophene.
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Core Structure : Oxadiazole-thiazole hybrid.
  • Substituents : Varied alkyl/aryl groups.
  • Synthesis : Cyclization of carboxylic acid derivatives with hydrazine .
  • Key Differences : Oxadiazole’s rigidity may limit conformational flexibility, impacting binding to dynamic targets like AChE.

Pharmacological and Physicochemical Properties

Property Target Compound 4a (Thiazole) 7a-7l (Thiadiazole)
Core Heterocycle Thiophene (moderate polarity) Thiazole (polar, H-bonding) Thiadiazole (electron-deficient)
Solubility High (hydroxyethylpiperazine) Moderate (morpholine) Low (piperidine, thioether)
Bioavailability Likely enhanced Moderate Limited due to low solubility
Therapeutic Potential AChE inhibition (hypothesized) Not reported Confirmed AChE inhibition

Key Insights :

  • The hydroxyethylpiperazine group in the target compound likely improves aqueous solubility compared to morpholine (4a) or piperidine (7a-7l).
  • Thiophene’s balance of lipophilicity and π-stacking capability may enhance blood-brain barrier penetration, making it suitable for CNS targets.
  • Thiadiazole derivatives (7a-7l) demonstrate confirmed AChE inhibitory activity, suggesting the target compound could share this mechanism .

Biological Activity

N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide moiety linked to a thiophene ring and a piperazine derivative, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 373.5 g/mol. Its structure includes:

  • Benzamide : A common pharmacophore known for various biological activities.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Piperazine Derivative : Often associated with neuroactive compounds, enhancing the compound's ability to interact with receptors.

Research indicates that this compound may exhibit enzyme inhibition and receptor binding properties. The presence of the piperazine moiety is particularly relevant as it is frequently found in compounds targeting neurotransmitter systems.

  • Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : The structural similarity to known pharmacological agents implies potential interactions with G protein-coupled receptors (GPCRs), which are vital in numerous signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity : Similar benzamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Neuroactivity : Compounds with piperazine structures are often tested for neuroprotective effects. For instance, studies on related piperazine derivatives have demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
  • Kinase Inhibition : Some benzamide derivatives have been identified as potent inhibitors of RET kinase, which plays a role in cancer progression. This suggests that this compound could also exhibit similar inhibitory effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructureKey FeaturesUniqueness
4-(2-Hydroxyethyl)piperazineStructureContains piperazine and hydroxyethyl groupLacks thiophene and benzamide components
Thiophenecarboxylic AcidStructureContains thiophene but no piperazine or benzamideNo amide functionality
Benzamide DerivativesStructureContains benzamide but lacks thiophene and piperazineNo heterocyclic components

The unique combination of a thiophene ring, piperazine moiety, and benzamide structure distinguishes this compound from others, potentially offering unique pharmacological properties.

Q & A

Q. What are the typical synthetic routes for N-(5-ethyl-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide, and what factors influence reaction efficiency?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and thiophene functionalization. Key steps often include:

  • Thiophene core modification : Alkylation or arylation at the 3-position of the thiophene ring using reagents like 4-(2-hydroxyethyl)piperazine.
  • Amide coupling : Benzamide introduction via carbodiimide-mediated coupling (e.g., HBTU or DCC) under anhydrous conditions.
  • Purification : Silica gel column chromatography or recrystallization to isolate the final product .
    Critical factors :
  • pH control (7–9) to avoid side reactions during amide formation.
  • Temperature optimization (e.g., reflux in THF or DMF).
  • Reaction time monitoring via TLC or HPLC to prevent over-oxidation of thiophene .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., piperazine methyl groups at δ 2.5–3.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H+^+] expected at ~470–500 Da).
  • X-ray crystallography : For absolute stereochemical assignment if chiral centers exist .
  • HPLC purity analysis : ≥95% purity threshold for biological assays .

Q. What preliminary pharmacological screening assays are recommended for this compound?

Initial screening should focus on:

  • In vitro enzyme inhibition : Dose-response assays against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cellular viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer, microbial).
  • Solubility/stability profiling : PBS and simulated gastric fluid (pH 1.2–7.4) to guide formulation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric synthesis.
  • Solvent engineering : Switch from THF to greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency.
  • Flow chemistry : Continuous flow systems to reduce reaction time and improve reproducibility .

Q. What strategies address discrepancies in biological activity data across studies?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation in vitro.
  • Batch-to-batch purity analysis : Ensure consistency via LC-MS and elemental analysis .

Q. How can computational modeling guide mechanistic studies of this compound?

  • Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina with PDB structures).
  • MD simulations : Assess ligand-protein stability over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR models : Corrogate substituent effects (e.g., piperazine hydrophilicity) with activity .

Q. What advanced techniques resolve challenges in stereochemical or regiochemical isomerism?

  • Chiral HPLC : Use amylose- or cellulose-based columns for enantiomer separation.
  • Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers.
  • NOESY NMR : Identify spatial proximity of substituents (e.g., piperazine-thiophene interactions) .

Q. How should researchers design in vivo toxicity studies for this compound?

  • Acute toxicity (OECD 423) : Dose escalation in rodents (10–100 mg/kg) with histopathology.
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
  • ADME profiling : Radiolabeled compound tracking in plasma and tissues .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS degradation profiling : Identify major degradation products (e.g., hydrolyzed amide bonds).
  • Accelerated stability testing : ICH Q1A guidelines for shelf-life prediction .

Q. How can SAR studies elucidate the role of the piperazine-thiophene motif?

  • Systematic substitution : Replace the 4-(2-hydroxyethyl)piperazine group with analogs (e.g., morpholine, pyrrolidine).
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors.
  • In vivo efficacy comparison : Test derivatives in disease models (e.g., xenografts for oncology) .

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